molecular formula C5H5N3O3 B076631 2-Methoxy-5-nitropyrimidine CAS No. 14001-69-5

2-Methoxy-5-nitropyrimidine

Cat. No. B076631
CAS RN: 14001-69-5
M. Wt: 155.11 g/mol
InChI Key: ZPUHFIFABZPKHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-nitropyrimidine and its polymorphs has been elucidated using single-crystal X-ray diffraction, revealing extensive networks of hydrogen bonds, including C−H···N and C−H···O interactions, and short interlayer distances. These structures highlight the limitations and successes of current methods in predicting crystal structures and polymorphism (C. Aakeröy, M. Nieuwenhuyzen, S. Price, 1998).

Chemical Reactions and Properties

2-Methoxy-5-nitropyrimidine undergoes various chemical reactions, including the formation of sigma complexes and recyclization of the pyrimidine ring. One study showed that depending on the reaction conditions, it could produce potassium salts of 5-nitrodiacetylmethylenepyrimidines or lead to 5-nitro-2-hydroxyacetophenone as a result of recyclization (G. Remennikov, A. A. Kisilenko, V. M. Cherkasov, 1983).

Scientific Research Applications

  • Antitumor Agent Synthesis : 2-Methoxy-5-nitropyrimidine derivatives have been evaluated for their potential as antitumor agents. For instance, a study synthesizing 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine demonstrated significant inhibition of cell proliferation in specific cancer cell lines (Thompson et al., 1997).

  • Conversion into Bioactive Compounds : Research has shown that 2-Methoxy-5-nitropyrimidine can be converted into other compounds like 3-amino-4-nitropyrazole, which have potential applications in the synthesis of biologically active molecules (Biffin et al., 1968).

  • Synthesis of Heterocyclic Compounds : Studies have utilized 2-Methoxy-5-nitropyrimidine derivatives in the synthesis of triazolo-pyrimidines, which are relevant in medicinal chemistry (Śliwa et al., 1990).

  • Development of Aza-analogues of Pteridine : Research involving 2-Methoxy-5-nitropyrimidine has led to the development of monomethoxy-1,2,4,6,8-pentaazanaphthalenes, contributing to the study of aza-analogues of pteridine (Brown & Sugimoto, 1971).

  • Building Block for Biologically Active Compounds : Alkoxy-5-nitrosopyrimidines, including derivatives of 2-Methoxy-5-nitropyrimidine, have been synthesized and evaluated as antivirals, demonstrating their utility as building blocks for biologically active compounds (Marchal et al., 2010).

  • Transetherification Studies : The compound has been used in transetherification studies, contributing to the understanding of reactions involving alkoxy-derivatives of pyrimidines (Brown & Sugimoto, 1970).

  • Unusual Aromatic Substitution : It has been involved in studies examining unusual aromatic substitution reactions, providing insights into synthetic pathways and reactivity (Lopez et al., 2009).

  • Sigma Complex Formation : 2-Methoxy-5-nitropyrimidine and its derivatives have been studied for the formation of sigma complexes, which are important in understanding the reaction mechanisms in organic chemistry (Remennikov et al., 1983).

Safety And Hazards

When handling 2-Methoxy-5-nitropyrimidine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-methoxy-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUHFIFABZPKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326474
Record name 2-Methoxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitropyrimidine

CAS RN

14001-69-5
Record name 14001-69-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-5-nitropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-nitropyrimidine
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Synthesis routes and methods

Procedure details

To a solution of sodium methoxide (0.090 g of sodium) in MeOH (12 mL) was added 0.486 g (3.03 mmol) of 2-chloro-5-nitropyrimidine, and the mixture was heated under reflux for 1 hr. After cooling, the mixture was concentrated in vacuo, extracted with EtOAc, and washed with water. The aqueous layer was extracted with CHCl3 and the combined organic layers were dried (Na2SO4), and concentrated, to give 0.347 g (75% yield) of 2-methoxy-5-nitropyrimidine as a yellow powder: 1H NMR (CDCl3) δ9.31 (s, 2H), 4.17 (s, 3H); LCMS (APCI+) m/z: 156 (MH+, 100%).
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
CJ Moye - Australian Journal of Chemistry, 1964 - CSIRO Publishing
… dimethylaniline (5.75 ml) was added dropwise to 4,6-dihydroxy-2-methoxy-5-nitropyrimidine … lized from light petroleum (bp 40-70") to give 4,6-dichloro-2-methoxy-5-nitropyrimidine …
Number of citations: 4 www.publish.csiro.au
P Barczynski, HC Van der Plas - The Journal of Organic …, 1982 - ACS Publications
… in methanolic solution lead to formation of 2-methoxy-5nitropyrimidine (2e) and 2-amino-5-… instead of methanol the initially formed 2-methoxy-5-nitropyrimidine was converted into 2-…
Number of citations: 28 pubs.acs.org
MD Thompson, TL Cupps, DS Wise… - Journal of medicinal …, 1997 - ACS Publications
… Similarily, the reaction of 3 with neat morpholine at room temperature followed by hydrolysis afforded the intermediate 4-morpholino-6-formyl-2-methoxy-5-nitropyrimidine (14b) which …
Number of citations: 13 pubs.acs.org
DJ Brown, RV Forster - Australian Journal of Chemistry, 1966 - CSIRO Publishing
… Salts were filtered off, and evaporation of the filtrate gave 2-methoxy-5-nitropyrimidine (3.1 g), which on reorystallization from light petroleum had mp 69-70' (~fl@*~~) …
Number of citations: 6 www.publish.csiro.au
MEC Biffin, J Miller, AG Moritz… - Australian Journal of …, 1969 - CSIRO Publishing
… The importance of this conjugation effect', which is incorporated in Miller's general procedure,l6J7 is evident in the case of 2-methoxy-5-nitropyrimidine where addition of methoxide ion …
Number of citations: 20 www.publish.csiro.au
DJ Brown, T Sugimoto - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… Thus 4-hydrazino-2-methoxy-5-nitropyrimidine (3; R = H) and triethyl orthoformate gave9 the ethoxymethylenehydrazino derivative (4; R = R' = H) which underwent cyclization during …
Number of citations: 2 www.publish.csiro.au
DJ Brown, T Sugimoto - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Alkoxy-derivatives of 1,2,4,6,8-penta-azanaphthalene (pyrimido[5,4-e]-as-triazine) undergo transetherification when treated with boiling alcohols in the presence of silver oxide. …
Number of citations: 13 pubs.rsc.org
T Lee - 1968 - search.proquest.com
The background of the present work on thermal rearrangement of alkoxy-to N-alkyl-oxopyrimidines falls naturally into three divisions. The first is concerned with such rearrangements …
Number of citations: 3 search.proquest.com
C Glidewell, JN Low, M Melguizo… - … Section C: Crystal …, 2003 - scripts.iucr.org
… For this purpose, 6-amino-2-methoxy-5-nitropyrimidine-4(3H)-one was prepared and treated with a range of primary amines. However, in the case of (R)-1-phenylethylamine, the …
Number of citations: 10 scripts.iucr.org
MEC Biffin, DJ Brown, T Lee - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… The rate of t-butylaminolysis of the methoxy compound by three moles of amine, under the preparative conditions previously used9 for the isomeric 2-methoxy-5-nitropyrimidine, was …
Number of citations: 9 www.publish.csiro.au

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